Ethyl 3-[bis(2-methoxyethyl)amino]propanoate
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Overview
Description
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate is a chemical compound with the molecular formula C11H23NO4 and a molecular weight of 233.30 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an ethyl ester group and a bis(2-methoxyethyl)amino group attached to a propanoate backbone.
Preparation Methods
The synthesis of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate typically involves the reaction of β-alanine ethyl ester with bis(2-methoxyethyl)amine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(2-methoxyethyl)amino group can be replaced by other nucleophiles.
Scientific Research Applications
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate can be compared with similar compounds such as:
Ethyl 3-[bis(2-hydroxyethyl)amino]propanoate: This compound has hydroxyl groups instead of methoxy groups, which can affect its reactivity and interactions.
Ethyl 3-[bis(2-ethoxyethyl)amino]propanoate: The presence of ethoxy groups can influence the compound’s solubility and chemical properties.
Ethyl 3-[bis(2-methoxyethyl)amino]butanoate: The butanoate backbone provides a different steric environment, impacting the compound’s behavior in reactions.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[bis(2-methoxyethyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-16-11(13)5-6-12(7-9-14-2)8-10-15-3/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKHXRIPHAZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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